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molecular formula C8H11NO B097499 3-Methoxy-4-methylaniline CAS No. 16452-01-0

3-Methoxy-4-methylaniline

Cat. No. B097499
M. Wt: 137.18 g/mol
InChI Key: ONADZNBSLRAJFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853202B2

Procedure details

Using a minimal amount of dioxane, 3-methoxy-4-methylaniline (5.00 g, 36.5 mmol) was slowly added to a mixture of sodium m-nitrobenzenesulfonate (6.62 g, 29.4 mmol), MsOH (20 mL), and FeSO4.7H2O (0.39 g, 1.4 mmol) in a 100 mL round bottom flask heated to an internal temperature of 145-155° C. Glycerol (10.75 g, 116.8 mmol) was then added dropwise via addition funnel while keeping the internal temperature at 145-155° C. After addition, the reaction was stirred in a 150° C. oil bath until LCMS indicated completion (4-6 h). After being cooled to rt, ice (20 g) was added, then the solution was neutralized with 10 N NaOH (calculated to same eq of MsOH) at a speed to keep the internal temperature below 40° C. A thick suspension appeared after addition, and this was extracted with EtOAc (50 mL×3). The organic layer was filtered through a Celite pad to remove insoluble black particles and then purified by flash column chromatography on silica gel to give the desired product (5.0 g, 79%). MS (ES) m/z 174.1 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
Name
sodium m-nitrobenzenesulfonate
Quantity
6.62 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
FeSO4.7H2O
Quantity
0.39 g
Type
reactant
Reaction Step Two
Quantity
10.75 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
79%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][C:9]=1[CH3:10])[NH2:6].[N+]([C:14]1[CH:15]=C(S([O-])(=O)=O)C=C[CH:19]=1)([O-])=O.[Na+].S(O)(C)(=O)=O.OCC(CO)O.[OH-].[Na+]>O1CCOCC1>[CH3:10][C:9]1[CH:8]=[C:7]2[C:5](=[CH:4][C:3]=1[O:2][CH3:1])[N:6]=[CH:15][CH:14]=[CH:19]2 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=C(N)C=CC1C
Step Two
Name
sodium m-nitrobenzenesulfonate
Quantity
6.62 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(=O)(C)O
Name
FeSO4.7H2O
Quantity
0.39 g
Type
reactant
Smiles
Step Three
Name
Quantity
10.75 g
Type
reactant
Smiles
OCC(O)CO
Step Four
Name
ice
Quantity
20 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 (± 5) °C
Stirring
Type
CUSTOM
Details
the reaction was stirred in a 150° C. oil bath until LCMS
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 145-155° C
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
completion (4-6 h)
Duration
5 (± 1) h
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to rt
CUSTOM
Type
CUSTOM
Details
the internal temperature below 40° C
ADDITION
Type
ADDITION
Details
after addition
EXTRACTION
Type
EXTRACTION
Details
this was extracted with EtOAc (50 mL×3)
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered through a Celite pad
CUSTOM
Type
CUSTOM
Details
to remove insoluble black particles
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C=CC=NC2=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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